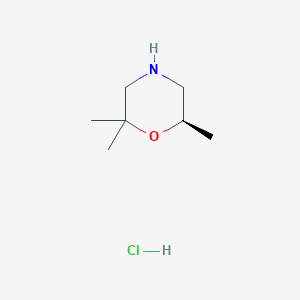

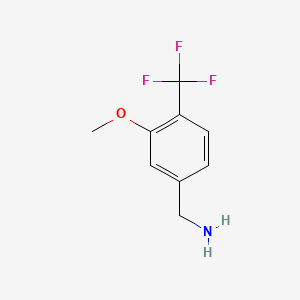

(6R)-2,2,6-triméthylmorpholine ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral compounds related to (6R)-2,2,6-Trimethylmorpholine;hydrochloride is described in the papers. For instance, the production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, is achieved through a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione . Another synthesis approach is reported for (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride, which involves a sequence of reactions starting from (R)-(-)-phenylephrine . Additionally, a stereoselective synthesis of (2R,3R,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoic acid is described, starting from iodoethane and (S,S)-pseudoephedrine propionamide .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers feature chiral centers and multiple substituents, which are crucial for their biological activity and physical properties. For example, the compound (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone has two chiral centers at the 4th and 6th carbon atoms, which are important for its enantiomeric purity . The stereochemistry of these compounds is carefully controlled during synthesis to ensure the desired biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and stereospecificity. Enzymatic hydrogenation and reduction are used to introduce chirality at specific positions of the molecule . The condensation reactions and ring cleavage are also mentioned as key steps in the synthesis of related compounds . These reactions are essential for constructing the chiral centers and for the overall yield of the desired product.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (6R)-2,2,6-Trimethylmorpholine;hydrochloride are not directly discussed, the properties of similar compounds can be inferred. Chiral compounds often exhibit unique optical activities, which are confirmed by comparing NMR and optical rotation data with natural or known compounds . The physical properties such as solubility, melting point, and boiling point are influenced by the presence of chiral centers and the overall molecular structure.

Applications De Recherche Scientifique

- Application: Des chercheurs ont proposé une méthode de calibration de séparation cinématique pour les manipulateurs 6R utilisant la vision binoculaire et des sphères standard. La méthode améliore la précision absolue en s'attaquant à la cartographie des erreurs géométriques et aux problèmes de mauvais conditionnement de la matrice .

- Application: Des chercheurs ont exploré la combinaison de ces indices pour obtenir des performances optimales. Les combinaisons pondérées sont couramment utilisées pour traiter simultanément la singularité et la rigidité .

- Application: Des études basées sur la simulation ont examiné l'orientation de la bride du poignet d'un manipulateur 6R standard avec une portée courte. Les estimations numériques aident à déterminer la plage d'orientation limitée par les plages de mouvement des articulations .

Calibration du bras robotique

Optimisation de la posture redondante

Orientation de la bride du poignet du manipulateur

Propriétés

IUPAC Name |

(6R)-2,2,6-trimethylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-8-5-7(2,3)9-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCDVNIXTFGKFD-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC(O1)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)

![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)

![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)